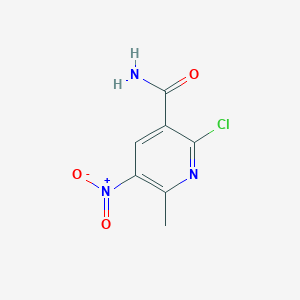phosphanium chloride CAS No. 60896-14-2](/img/structure/B14600077.png)
[(Naphthalen-1-yl)ethynyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalen-1-yl)ethynylphosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in various fields of chemistry, including catalysis and organic synthesis. The structure of (Naphthalen-1-yl)ethynylphosphanium chloride consists of a naphthalene ring attached to an ethynyl group, which is further connected to a triphenylphosphonium moiety, with a chloride ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)ethynylphosphanium chloride typically involves the reaction of triphenylphosphine with a naphthyl-substituted acetylene derivative. One common method includes the use of a rhodium(I)-catalyzed C-8 arylation of readily available (naphthalen-1-yl)phosphines . The reaction conditions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the desired phosphonium salt .
Industrial Production Methods
Industrial production of (Naphthalen-1-yl)ethynylphosphanium chloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(Naphthalen-1-yl)ethynylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonium derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Naphthalen-1-yl)ethynylphosphanium chloride has several scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Naphthalen-1-yl)ethynylphosphanium chloride involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with transition metals, facilitating various catalytic processes. The molecular pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the desired products .
Comparación Con Compuestos Similares
Similar Compounds
(Naphthalen-1-ylmethyl)triphenylphosphonium chloride: Similar structure but with a methyl group instead of an ethynyl group.
Triphenylphosphine: Lacks the naphthalene and ethynyl groups, but shares the triphenylphosphonium core.
(Naphthalen-1-yl)phosphines: Similar naphthalene substitution but without the ethynyl and triphenylphosphonium components.
Uniqueness
(Naphthalen-1-yl)ethynylphosphanium chloride is unique due to its combination of a naphthalene ring, ethynyl group, and triphenylphosphonium moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in catalysis and material science .
Propiedades
Número CAS |
60896-14-2 |
|---|---|
Fórmula molecular |
C30H22ClP |
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
2-naphthalen-1-ylethynyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C30H22P.ClH/c1-4-16-27(17-5-1)31(28-18-6-2-7-19-28,29-20-8-3-9-21-29)24-23-26-15-12-14-25-13-10-11-22-30(25)26;/h1-22H;1H/q+1;/p-1 |
Clave InChI |
LROWYUHBNJEAKC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](C#CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)







![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)




